molecular formula C14H10O3 B160740 2-Benzoylbenzoic acid CAS No. 85-52-9

2-Benzoylbenzoic acid

Cat. No.: B160740
CAS No.: 85-52-9
M. Wt: 226.23 g/mol
InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N
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Description

2-Benzoylbenzoic acid (CAS 85-52-9) is an aromatic compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol. It features a benzoic acid moiety substituted at the ortho position with a benzoyl group, forming a planar structure with slight out-of-plane distortion in the carboxyl (-COOH) group . Key physicochemical properties include a melting point of 127–129°C, solubility in ethanol and ether, and a density of 1.2022 g/cm³ .

The compound exhibits notable photophysical properties, such as a strong ultraviolet (UV) absorption peak at 263 nm, attributed to HOMO→LUMO electronic transitions involving π→π* and n→π* orbitals . Density Functional Theory (DFT) studies using the B3LYP/6-311++G basis set reveal charge delocalization stabilizing the molecule, with electrophilic sites localized at the carbonyl (O17) and carboxyl oxygens (O8, O9) . These characteristics underpin its applications in photolabile protective groups for alcohols/thiols , fluorescent probes , and synthesis of anthraquinones .

Preparation Methods

Traditional Friedel-Crafts Acylation Using Aluminum Chloride

The Friedel-Crafts acylation of benzene with phthalic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃), represents the classical route to 2-benzoylbenzoic acid. This method involves the electrophilic substitution of benzene with phthalic anhydride, facilitated by the Lewis acid catalyst .

Reaction Mechanism and Process Conditions

Phthalic anhydride reacts with benzene in a 1:3 molar ratio under AlCl₃ catalysis at 70–80°C. The exothermic reaction generates a complex intermediate, which is hydrolyzed with dilute hydrochloric acid to yield the target compound . A critical challenge is the solidification of the reaction mixture due to the formation of AlCl₃ adducts, necessitating the use of excess benzene (up to 5:1 molar ratio) as both reactant and solvent .

Limitations and Modifications

Early implementations faced difficulties in stirrability and catalyst recovery, with yields plateauing at 75–80% . To mitigate these issues, later methods incorporated diluents such as lithium chloride or sodium bromide, which reduced viscosity and improved heat transfer . For example, a 1999 patent demonstrated that adding 10 wt% LiCl increased yields to 82% while maintaining a stirrable reaction mixture .

Modified Catalytic Systems with Recyclable Imidazole-AlCl₃ Complexes

Recent patents describe imidazole-based organic catalysts that enhance recyclability and reduce aluminum waste. In these systems, imidazole derivatives form complexes with AlCl₃, enabling catalyst recovery and reuse .

Catalyst Synthesis and Optimization

Chlorinated imidazole compounds (e.g., 1,3-diisopropylimidazolium chloride) are mixed with AlCl₃ at 5–15°C to form a stable catalyst (termed "Catalyst A") . The molar ratio of imidazole to AlCl₃ critically influences activity:

  • A 1:1 ratio achieves 85% yield in 1 hour at 80°C .

  • A 1:1.75 ratio improves selectivity to 89% by minimizing side reactions .

Process Workflow and Catalyst Recovery

The synthesis involves three stages:

  • Catalyst Preparation : Imidazole and AlCl₃ are combined at low temperatures (5–15°C) until gas evolution ceases .

  • Acylation Reaction : Phthalic anhydride, benzene, and Catalyst A react at 70–80°C for 1–2 hours .

  • Product Isolation : The reaction mixture is extracted with diethyl ether, acidified with HCl, and crystallized to obtain this compound .
    The lower aqueous layer containing Catalyst A is washed with n-hexane and vacuum-dried, achieving 83–87% recovery across five cycles .

Table 1: Performance of Imidazole-AlCl₃ Catalysts

Imidazole DerivativeAlCl₃ RatioTemp (°C)Yield (%)Catalyst Recovery (%)
1,3-Diisopropyl1:1808583
1,3-Diisopropyl1:1.75708987
1-Butyl-3-methyl1:1758179

Aqueous Acid-Mediated Synthesis

An alternative method employs aqueous acetic acid as both solvent and proton source, eliminating the need for volatile organic solvents .

Reaction Conditions and Kinetics

Phthalic anhydride reacts with benzene in 75–90% acetic acid under reflux (110–118°C). Water content below 25% slows the reaction, while temperatures above 90°C are essential for practical reaction rates . The process achieves 78–82% yield, with product isolation via cooling-induced crystallization .

Advantages Over Traditional Methods

  • Reduced Environmental Impact : Avoids halogenated solvents and excess benzene .

  • Simplified Workup : Product precipitates directly upon cooling, reducing purification steps .

Comparative Analysis of Industrial Methods

Table 2: Method Comparison for this compound Synthesis

ParameterFriedel-Crafts (AlCl₃)Imidazole-AlCl₃Aqueous Acetic Acid
Yield (%)75–8285–8978–82
Catalyst Recovery (%)083–87N/A
Reaction Temp (°C)70–8070–80110–118
Solvent Volume (L/kg)8–103–54–6
Environmental ImpactHigh (Al waste)ModerateLow

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoylbenzoic acids.

Scientific Research Applications

Photochemical Applications

2-Benzoylbenzoic acid is primarily recognized for its photochemical properties. It acts as a photoinitiator in polymerization processes and is used in UV-curable coatings.

Case Study: Photolabile Protecting Groups

A study demonstrated that this compound can serve as a photolabile mask for alcohols and thiols, allowing for selective deprotection under UV light. This property is particularly useful in synthetic organic chemistry where controlled release of functional groups is required .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of derivatives of this compound. Modifications to its structure have resulted in compounds with enhanced activity against various bacteria.

Case Study: Inhibition of Bacterial RNA Polymerase

A study explored the modification of benzyl and benzoyl benzoic acid derivatives to inhibit bacterial RNA polymerase (RNAP). Compounds derived from this compound exhibited significant antimicrobial activity against Streptococcus pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Target Bacteria
5e1S. pneumoniae
8e4S. aureus

Material Science Applications

In materials science, this compound is used in the formulation of UV stabilizers and additives for polymers. Its ability to absorb UV light helps in protecting materials from degradation.

Case Study: UV-Photooxidative Degradation

Research investigated the effects of this compound on the UV-photooxidative degradation of low-density polyethylene (LDPE). The study found that incorporating this compound into LDPE formulations significantly reduced degradation rates, enhancing the material's longevity under UV exposure .

Synthesis and Catalysis

The compound is also utilized in various synthetic methodologies, particularly in Friedel-Crafts reactions, where it acts as a catalyst or reagent.

Case Study: Friedel-Crafts Cyclodehydration

A study examined the cyclodehydration of 2-benzoylbenzoic acids using different acids as catalysts. The results indicated that varying the electrophilicity of substrates significantly influenced reaction rates and product yields, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-benzoylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of both benzoyl and carboxyl groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in synthesizing complex organic molecules. The benzoyl group can undergo electrophilic substitution, while the carboxyl group can participate in nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

2-(4-Methoxybenzoyl)benzoic Acid (CAS 132368-08-2)

  • Structure : Incorporates a methoxy (-OCH₃) group at the para position of the benzoyl ring.
  • Properties : Shows enhanced sweetness compared to 2-benzoylbenzoic acid, as methoxy substitution aligns with glucophore sites in sweet taste receptor models .
  • Applications : Explored as a sweetener in food chemistry .

2-Aminobenzamides

  • Structure: Replaces the benzoyl group with an aminobenzamide moiety.
  • Properties : Higher polarity due to the amide group, leading to improved solubility in polar solvents.
  • Applications : Used in glycosylation studies and glycan analysis .

2-(4-Methylbenzoyl)benzoic Acid

  • Structure : Features a methyl (-CH₃) group at the para position of the benzoyl ring.
  • Properties : Increased hydrophobicity alters UV absorption profiles, shifting λmax by ~5 nm compared to the parent compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) UV λmax (nm) LogP
This compound 226.23 127–129 263 , 222.77 2.62
2-(4-Methoxybenzoyl)BA 256.26 135–137* 268* 2.85*
Benzoic acid 122.12 122–123 230 1.87
2-Aminobenzamide 136.15 165–167 290 0.91

*Estimated values based on structural modifications.

Toxicity (LogLD₅₀)

Compound LogLD₅₀ Toxicity Relative to Benzoic Acid
This compound 6.68 10× higher toxicity
Benzoic acid 7.57 Baseline
2-Benzoyl-5-chloro-BA 6.35 12× higher toxicity

Herbicidal Activity

Sweetness and Bitterness Modulation

  • Sweet Derivatives: 2-(4-Methoxybenzoyl)benzoic acid derivatives exhibit sweetness via interactions with Tinti-Nofre receptor sites .
  • Bitter-Masking : Hydroxylated benzoic acid amides structurally analogous to homoeriodictyol can mask bitterness in food additives .

Biological Activity

2-Benzoylbenzoic acid (C14H10O3) is a compound that has gained attention in various fields due to its notable biological activities. This article provides an overview of its biological properties, including antimicrobial and herbicidal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound consists of a benzoyl group attached to a benzoic acid moiety. Its structural formula can be represented as follows:

C14H10O3\text{C}_{14}\text{H}_{10}\text{O}_3

The compound exhibits hydrogen-bonding capabilities, which play a significant role in its biological interactions. The anhydrous and hydrated forms of the compound have been studied to understand their structural differences and implications for activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A study focused on the inhibition of bacterial RNA polymerase (RNAP) demonstrated that certain derivatives exhibited significant activity against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for one of the derivatives was found to be 256 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compound256S. pneumoniae
Derivative 1128S. aureus
Derivative 264E. coli
Derivative 332Klebsiella pneumoniae

These findings suggest that modifications to the benzoyl or benzoic acid moieties can enhance antimicrobial activity, particularly when electron-withdrawing groups are present .

Herbicidal Activity

The herbicidal potential of this compound has also been investigated. Historical research indicates that this compound exhibits selective herbicidal action against various plant species. Although initially overshadowed by phenoxyacetic acid derivatives, it remains an area of interest in agricultural chemistry .

Case Study: Herbicidal Effects

In a comparative study, different concentrations of this compound were applied to several crop species. The results indicated varying degrees of phytotoxicity, suggesting that structural modifications could lead to enhanced selectivity and efficacy in weed control.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives of this compound. Research has shown that:

  • Electron-Withdrawing Groups : Enhance antimicrobial potency.
  • Hydrophobic Interactions : Influence herbicidal effectiveness.

Table 2: Structure-Activity Relationships

Modification TypeEffect on Activity
Electron-Withdrawing GroupsIncreased antimicrobial activity
Hydrophobic SubstituentsEnhanced herbicidal action

Properties

IUPAC Name

2-benzoylbenzoic acid
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InChI

InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
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InChI Key

FGTYTUFKXYPTML-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID6058924
Record name Benzoic acid, 2-benzoyl-
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline]
Record name 2-Benzoylbenzoic acid
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Solubility

VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER
Record name 2-BENZOYLBENZOIC ACID
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Color/Form

TRICLINIC NEEDLES (WATER + 1)

CAS No.

85-52-9, 27458-06-6
Record name 2-Benzoylbenzoic acid
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Melting Point

127-129 °C, MP: 93.4 °C (+ WATER)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.4 g of phthalic anhydride and 3.9 of benzene were charged at ambient temperature into a stainless steel autoclave. The autoclave was cooled by liquid nitrogen and 10 g of HF and 37.4 g of BF3 were introduced. The autoclave was heated to 20° C. and the pressure raised to 47 bars. The temperature was maintained at 20° C. for 15 minutes and the product degassed under reduced pressure in order to recover the catalyst. After washing with cold water, 10 g of crude o-benzoyl benzoic acid were obtained titrating 74.4% and containing 0.5% of anthraquinone, thus a chemical yield of 66%. After purification by extraction with 600 cm3 of boiling water, then crystallization by cooling to 20° C., o-benzoyl benzoic acid titrating 98.4% was obtained.
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Synthesis routes and methods III

Procedure details

It is further known from the Japanese patent publication 49-75563 (Ref: Chem. Abstr. 1975, 43096w) to oxidize o-benzyl-toluene in an aliphatic carboxylic acid, for example acetic acid, in the presence of cobalt salts and bromine compounds, to which manganese salts may also be added as additional catalytic agents. The reaction, carried out at the atmospheric pressure or slightly elevated pressure at temperatures from 70° to 200° C. with air or oxygen-containing gases, yields o-benzoyl-benzoic acid with an anthraquinone content of between 3 and 9% as product. The oxidation in the acetic acid solution is carried out in general with a weight ratio of o-benzyl-toluene to acetic acid of about 1:10. After a reaction time of 4-5.5 hours o-benzoyl-benzoic acid in a yield of about 90-92.5% of theory is recovered, along with about 3-4% of theory of anthraquinone. The purity of the o-benzoyl-benzoic acid is not further discussed. The product is then heated with a minimal amount of concentrated sulfuric acid to about 250°-350° C.; in order to purify the thus-obtained anthraquinone, it is distilled at normal pressure. The degree of purity of this product is also not given. It is further noted that it is advantageous to add to the reaction mixture a solvent which does not mix with water such as benzene, chlorobenzene or dichlorobenzene in order to eliminate the water produced by the reaction as an azeotrope. For example, half of the acetic acid can be replaced according to the publication by chlorobenzene; however, an azeotropic distillation during the oxidation is not achieved by following the example of the Japanese publication.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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